molecular formula C5H15N2P B079009 Bis(dimethylamino)methylphosphine CAS No. 14937-39-4

Bis(dimethylamino)methylphosphine

Cat. No.: B079009
CAS No.: 14937-39-4
M. Wt: 134.16 g/mol
InChI Key: PUFUNWGTWSVVRT-UHFFFAOYSA-N
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Description

Bis(dimethylamino)methylphosphine is an organophosphorus compound with the molecular formula C₅H₁₅N₂P and a molecular weight of 134.1598 g/mol It is a tertiary phosphine, characterized by the presence of two dimethylamino groups and a methyl group attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(dimethylamino)methylphosphine can be synthesized through various methods. One common approach involves the reaction of dimethylamine with methylphosphonous dichloride under controlled conditions. The reaction typically proceeds as follows:

MePCl2+2Me2NHMeP(NMe2)2+2HCl\text{MePCl}_2 + 2 \text{Me}_2\text{NH} \rightarrow \text{MeP(NMe}_2\text{)}_2 + 2 \text{HCl} MePCl2​+2Me2​NH→MeP(NMe2​)2​+2HCl

In this reaction, methylphosphonous dichloride (MePCl₂) reacts with dimethylamine (Me₂NH) to form this compound and hydrochloric acid (HCl) as a byproduct .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Bis(dimethylamino)methylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis(dimethylamino)methylphosphine has a wide range of applications in scientific research:

Properties

IUPAC Name

N-[dimethylamino(methyl)phosphanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N2P/c1-6(2)8(5)7(3)4/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFUNWGTWSVVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933630
Record name N,N,N',N',P-Pentamethylphosphonous diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14937-39-4
Record name N,N,N′,N′,P-Pentamethylphosphonous diamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14937-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(dimethylamino)methylphosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N',N',P-Pentamethylphosphonous diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(dimethylamino)methylphosphine
Reactant of Route 2
Bis(dimethylamino)methylphosphine
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Bis(dimethylamino)methylphosphine
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Bis(dimethylamino)methylphosphine
Reactant of Route 5
Bis(dimethylamino)methylphosphine
Reactant of Route 6
Bis(dimethylamino)methylphosphine

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